molecular formula C14H32ClNO B027524 Ethanol, 2-(diisohexylamino)-, hydrochloride CAS No. 109043-11-0

Ethanol, 2-(diisohexylamino)-, hydrochloride

Cat. No. B027524
CAS RN: 109043-11-0
M. Wt: 265.86 g/mol
InChI Key: RZWCPSZJGULEEW-UHFFFAOYSA-N
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Description

Ethanol, 2-(diisohexylamino)-, hydrochloride, also known as A-317491, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of amino alcohols and has been found to have analgesic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-(diisohexylamino)-, hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of P2X3 receptors, which are involved in the transmission of pain signals. By blocking the activity of these receptors, Ethanol, 2-(diisohexylamino)-, hydrochloride may reduce pain and inflammation.
Biochemical and Physiological Effects:
Ethanol, 2-(diisohexylamino)-, hydrochloride has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. Ethanol, 2-(diisohexylamino)-, hydrochloride has also been found to have a good safety profile, with no significant side effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using Ethanol, 2-(diisohexylamino)-, hydrochloride in lab experiments is its specificity for P2X3 receptors, which allows for a more targeted approach to studying pain and inflammation. However, one limitation is that Ethanol, 2-(diisohexylamino)-, hydrochloride has only been studied in animal models, and its efficacy and safety in humans is not yet known.

Future Directions

There are several future directions for research on Ethanol, 2-(diisohexylamino)-, hydrochloride. One area of interest is the development of more potent and selective P2X3 receptor antagonists, which may have better therapeutic potential. Another area of research is the investigation of the potential use of Ethanol, 2-(diisohexylamino)-, hydrochloride in combination with other drugs for the treatment of pain and inflammation-related disorders. Additionally, more studies are needed to determine the safety and efficacy of Ethanol, 2-(diisohexylamino)-, hydrochloride in humans, and to investigate its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of Ethanol, 2-(diisohexylamino)-, hydrochloride involves several steps. The starting material is 2-aminoethanol, which is reacted with diisohexylamine to form 2-(diisohexylamino)ethanol. This compound is then reacted with hydrochloric acid to obtain Ethanol, 2-(diisohexylamino)-, hydrochloride in the form of a hydrochloride salt.

Scientific Research Applications

Ethanol, 2-(diisohexylamino)-, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Ethanol, 2-(diisohexylamino)-, hydrochloride has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

109043-11-0

Product Name

Ethanol, 2-(diisohexylamino)-, hydrochloride

Molecular Formula

C14H32ClNO

Molecular Weight

265.86 g/mol

IUPAC Name

2-[bis(4-methylpentyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C14H31NO.ClH/c1-13(2)7-5-9-15(11-12-16)10-6-8-14(3)4;/h13-14,16H,5-12H2,1-4H3;1H

InChI Key

RZWCPSZJGULEEW-UHFFFAOYSA-N

SMILES

CC(C)CCCN(CCCC(C)C)CCO.Cl

Canonical SMILES

CC(C)CCCN(CCCC(C)C)CCO.Cl

Other CAS RN

109043-11-0

synonyms

2-(bis(4-methylpentyl)amino)ethanol hydrochloride

Origin of Product

United States

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